
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole is a synthetic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a methoxy group at the 5-position and a 4-methylpentyl group at the 6-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-6-((4-methylpentyl)oxy)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative, such as 5-methoxyindole.
Alkylation: The 6-position of the indole ring is alkylated using 4-methylpentyl bromide in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The indole ring can be reduced under specific conditions to form indoline derivatives.
Substitution: The methoxy and alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-hydroxy-6-((4-methylpentyl)oxy)-1H-indole.
Reduction: Formation of 5-methoxy-6-((4-methylpentyl)oxy)indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-methoxy-6-((4-methylpentyl)oxy)-1H-indole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-1H-indole: Lacks the 6-((4-methylpentyl)oxy) group.
6-((4-methylpentyl)oxy)-1H-indole: Lacks the methoxy group at the 5-position.
5-hydroxy-6-((4-methylpentyl)oxy)-1H-indole: Has a hydroxyl group instead of a methoxy group at the 5-position.
Uniqueness
5-methoxy-6-((4-methylpentyl)oxy)-1H-indole is unique due to the presence of both the methoxy and 4-methylpentyl groups, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
5-methoxy-6-(4-methylpentoxy)-1H-indole |
InChI |
InChI=1S/C15H21NO2/c1-11(2)5-4-8-18-15-10-13-12(6-7-16-13)9-14(15)17-3/h6-7,9-11,16H,4-5,8H2,1-3H3 |
Clave InChI |
IIHWBHRUMPNMCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOC1=C(C=C2C=CNC2=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(1R,6bS,9aR,11S,11bS)-1-(methoxymethyl)-9a,11b-dimethyl-3,6,9-trioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h]isochromen-11-yl acetate](/img/structure/B15217350.png)
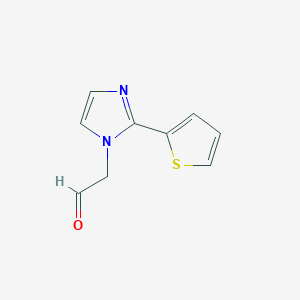


![1-Bromo-5,7-dihydrofuro[3,4-d]pyridazine](/img/structure/B15217392.png)
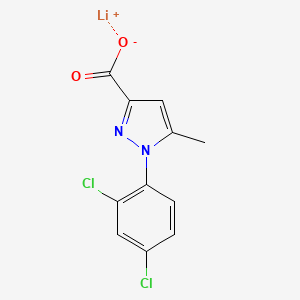
![5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde](/img/structure/B15217403.png)
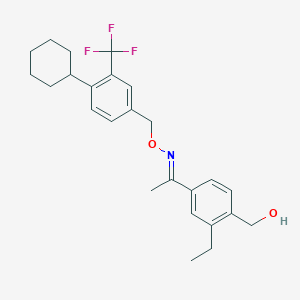
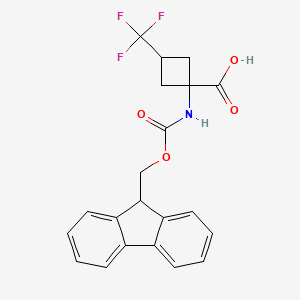
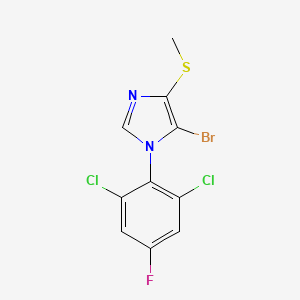
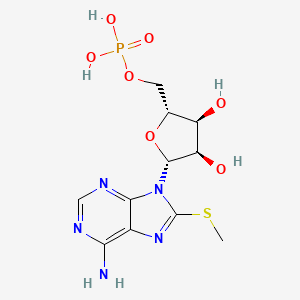
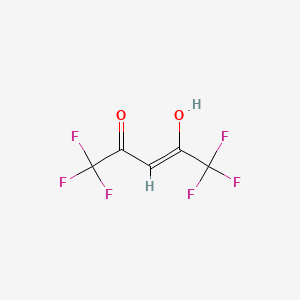
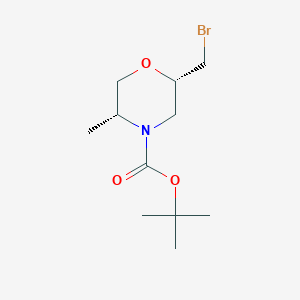
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
